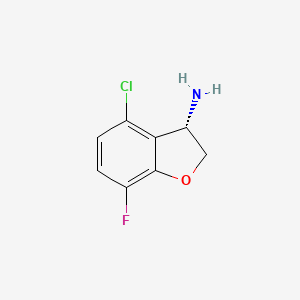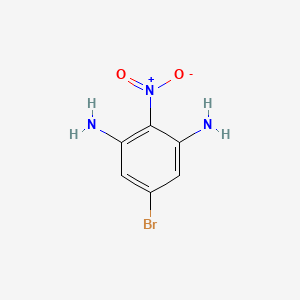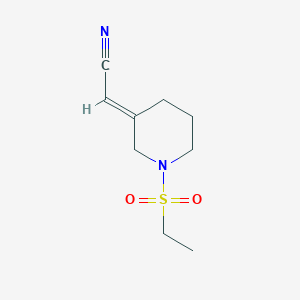
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of Baricitinib, a drug used to treat rheumatoid arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with an equimolar equivalent of ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic . The reaction is maintained at room temperature or slightly below, and it is monitored to completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired quaternary heterocyclic intermediates . This procedure is suitable for large-scale production due to its efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile involves its role as an intermediate in the synthesis of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are enzymes involved in the signaling pathways of various cytokines and growth factors . By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile: A similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific structure and its role in the synthesis of Baricitinib. Its ability to participate in various chemical reactions and its applications in pharmaceutical synthesis make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
(2E)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5+ |
InChI-Schlüssel |
DZVKGVSLQFEBET-WEVVVXLNSA-N |
Isomerische SMILES |
CCS(=O)(=O)N1CCC/C(=C\C#N)/C1 |
Kanonische SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


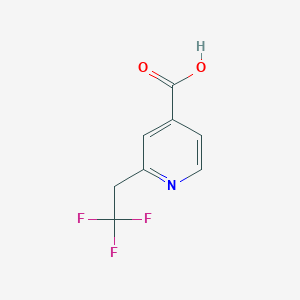

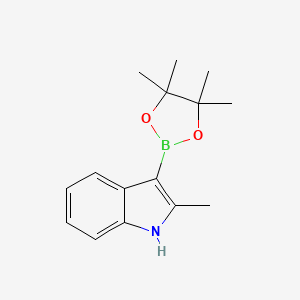
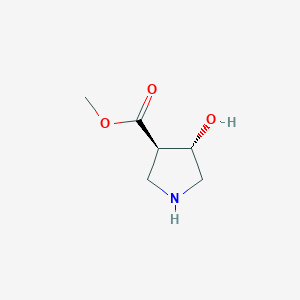
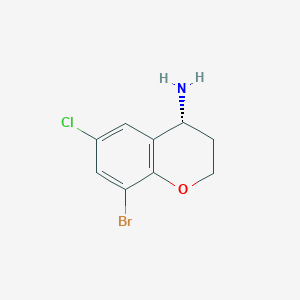

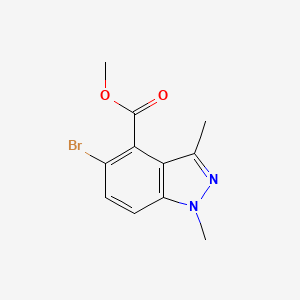

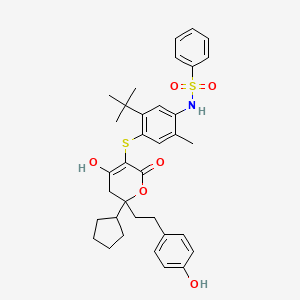
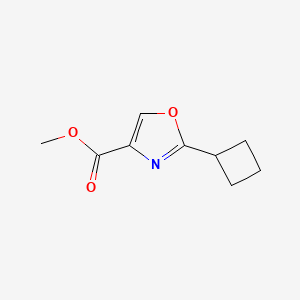
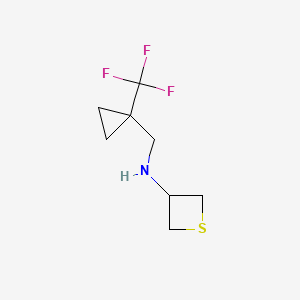
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
